molecular formula C29H23FN4S B4563709 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B4563709
M. Wt: 478.6 g/mol
InChI Key: GORJZIGYGWGRPV-UHFFFAOYSA-N
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Description

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorenyl, piperazinyl, fluorophenyl, and thienopyrimidine moieties, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which is then functionalized with the fluorophenyl group through a substitution reaction. The fluorenylpiperazine moiety is introduced via a nucleophilic substitution reaction, often using a suitable base and solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
  • 4-(9H-fluoren-9-yl)piperazin-1-yl methanone derivatives

Uniqueness

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23FN4S/c30-20-11-9-19(10-12-20)25-17-35-29-26(25)28(31-18-32-29)34-15-13-33(14-16-34)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-12,17-18,27H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORJZIGYGWGRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=C6C(=CSC6=NC=N5)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 4
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4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 5
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4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 6
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

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